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Compound of Interest

Compound Name: Anisole chromium tricarbonyl

Cat. No.: B078597 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization data for anisole
chromium tricarbonyl and a key alternative, benzene chromium tricarbonyl. Detailed

experimental protocols for the characterization techniques are also included to support

researchers in their laboratory work.

Executive Summary
Anisole chromium tricarbonyl [(η⁶-C₆H₅OCH₃)Cr(CO)₃] is a versatile organometallic

compound utilized in organic synthesis. Its characterization is crucial for confirming its identity,

purity, and structure. This guide presents a side-by-side comparison of its spectral data with

that of benzene chromium tricarbonyl [(η⁶-C₆H₆)Cr(CO)₃], a foundational compound in this

class. The data presented herein has been compiled from various spectroscopic techniques,

including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). The protocols provided are generalized and may require optimization

based on specific laboratory instrumentation and conditions.

Data Presentation: A Comparative Analysis
The following tables summarize the key characterization data for anisole chromium
tricarbonyl and benzene chromium tricarbonyl.

Table 1: ¹H NMR Spectral Data (δ, ppm)
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Compound Aromatic Protons Other Protons Solvent

Anisole Chromium

Tricarbonyl

~5.1-5.3 (ortho), ~5.5-

5.6 (meta), ~5.0-5.1

(para)

~3.6 (OCH₃) CDCl₃

Benzene Chromium

Tricarbonyl
~5.3 N/A CDCl₃

Table 2: ¹³C NMR Spectral Data (δ, ppm)

Compound
Aromatic
Carbons

Carbonyl
Carbon

Other Carbons Solvent

Anisole

Chromium

Tricarbonyl

~90-110 ~233 ~55-60 (OCH₃) CDCl₃

Benzene

Chromium

Tricarbonyl

~92 ~233 N/A CDCl₃

Table 3: IR Spectral Data (ν, cm⁻¹)

Compound
Carbonyl
Stretching (νCO)
Bands

Other Key Bands Sample Phase

Anisole Chromium

Tricarbonyl
~1970, ~1890 Not specified Nujol Mull

Benzene Chromium

Tricarbonyl
~1985, ~1915 Not specified Nujol Mull

Table 4: Mass Spectrometry Data (m/z)
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Compound Molecular Ion [M]⁺
Key Fragmentation
Ions

Ionization Method

Anisole Chromium

Tricarbonyl
244

160 [M-3CO]⁺, 108

[Anisole]⁺

Electron Ionization

(EI)

Benzene Chromium

Tricarbonyl
214

130 [M-3CO]⁺, 78

[Benzene]⁺

Electron Ionization

(EI)

Experimental Protocols
The following are detailed methodologies for the key experiments cited. As anisole chromium
tricarbonyl is an air-sensitive compound, all manipulations should be performed under an inert

atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon environments in the molecule.

Procedure:

Sample Preparation (in a glovebox or using a Schlenk line):

Dry a J. Young NMR tube in an oven at >100 °C overnight and allow it to cool under

vacuum.

In the inert atmosphere, weigh approximately 5-10 mg of the chromium tricarbonyl

complex directly into the J. Young tube.

Using a gas-tight syringe, add approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃),

previously dried over molecular sieves and degassed.

Seal the J. Young tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer.
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Tune and shim the instrument to the CDCl₃ lock signal.

Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:

Pulse width: 30-45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 16-64

Acquire the ¹³C NMR spectrum. Typical parameters are:

Proton decoupled

Pulse width: 30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024 or more, depending on sample concentration.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and reference them to the residual solvent peak (CDCl₃: δ 7.26 for ¹H,

δ 77.16 for ¹³C).

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

Infrared (IR) Spectroscopy
Objective: To identify the characteristic carbonyl stretching frequencies.

Procedure:
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Sample Preparation (in a glovebox):

Nujol Mull:

Place a small amount (1-2 mg) of the solid sample on a clean, dry agate mortar.

Add one to two drops of Nujol (mineral oil) and grind the mixture to a fine, uniform

paste.

Transfer a small amount of the mull onto one plate of a demountable cell (e.g., KBr or

NaCl plates).

Place the second plate on top and gently press to form a thin film.

Solution:

Dissolve a small amount of the complex in a dry, degassed solvent (e.g.,

dichloromethane) in a sealed vial.

Inject the solution into a sealed liquid IR cell.

Data Acquisition:

Place the prepared sample in the IR spectrometer.

Record a background spectrum of the empty beam path (or the pure solvent for solution

spectra).

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Data Analysis:

Identify and label the strong absorption bands in the carbonyl region (~2000-1800 cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the complex.

Procedure:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane

or acetone) to a concentration of approximately 1 mg/mL.

Instrumentation and Analysis (Electron Ionization - EI):

Introduce the sample into the mass spectrometer via a direct insertion probe or by

injection into a gas chromatograph (GC-MS).

Set the ionization energy to 70 eV.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Data Analysis:

Identify the molecular ion peak [M]⁺.

Analyze the fragmentation pattern, which typically involves the sequential loss of the three

carbonyl (CO) ligands.

Mandatory Visualization
The following diagrams illustrate key aspects of the characterization and chemistry of anisole
chromium tricarbonyl.

Synthesis

Characterization Data Output

Anisole + Cr(CO)6

NMR Spectroscopy
(1H, 13C)

Sample

IR SpectroscopySample

Mass Spectrometry

Sample

Chemical Shifts (ppm)

Stretching Frequencies (cm-1)

Mass-to-Charge Ratio (m/z)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b078597?utm_src=pdf-body
https://www.benchchem.com/product/b078597?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1. Experimental workflow for the characterization of anisole chromium tricarbonyl.
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Figure 2. Simplified representation of the reactivity of anisole upon complexation with Cr(CO)₃.

To cite this document: BenchChem. [A Comparative Guide to the Characterization of Anisole
Chromium Tricarbonyl]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078597#characterization-data-for-anisole-chromium-
tricarbonyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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